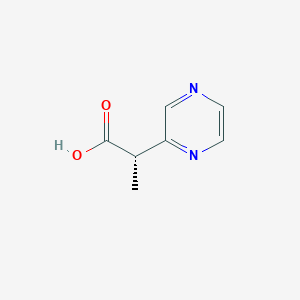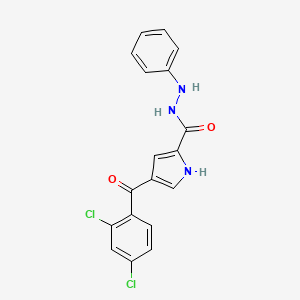
4-(2,4-dichlorobenzoyl)-N'-phenyl-1H-pyrrole-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2,4-dichlorobenzoyl)-N’-phenyl-1H-pyrrole-2-carbohydrazide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The molecule also includes a 2,4-dichlorobenzoyl group and a phenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of catalysts .科学的研究の応用
Environmental and Toxicological Studies
One area of research involves the environmental and toxicological studies of herbicides, specifically 2,4-dichlorophenoxyacetic acid (2,4-D), a compound related by its dichlorobenzoyl component. These studies focus on the ecological impact, toxicology, and mechanisms of action of such compounds in agricultural settings. The aim is to understand their behavior in the environment and their potential toxic effects on non-target species, including aquatic organisms and possibly humans (Islam et al., 2017). Additionally, research on the biodegradation aspects of herbicides based on 2,4-D explores the role of microorganisms in breaking down these compounds, highlighting the importance of developing environmentally friendly pest control methods (Magnoli et al., 2020).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, pyrrole-based compounds, including those with functionalities similar to 4-(2,4-dichlorobenzoyl)-N'-phenyl-1H-pyrrole-2-carbohydrazide, have been investigated for their therapeutic potential. Such research includes the development of novel molecules for treating various ailments. For example, derivatives of cinnamic acid, which share structural similarities with the specified compound, have been studied for their anticancer properties. These studies aim to synthesize and evaluate the biological activity of cinnamic acid derivatives, exploring their potential as traditional and synthetic antitumor agents (De et al., 2011).
Supramolecular Chemistry
Another fascinating area of application is in the field of supramolecular chemistry, where calixpyrrole derivatives have been utilized in the construction of supramolecular capsules. These structures have potential applications in drug delivery, sensing, and molecular recognition. The research into calix[4]pyrrole and its derivatives underscores the versatility of pyrrole-based compounds in designing complex molecular architectures with specific functions (Ballester, 2011).
特性
IUPAC Name |
4-(2,4-dichlorobenzoyl)-N'-phenyl-1H-pyrrole-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-12-6-7-14(15(20)9-12)17(24)11-8-16(21-10-11)18(25)23-22-13-4-2-1-3-5-13/h1-10,21-22H,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKDQWSMDDBXAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC(=CN2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorobenzoyl)-N'-phenyl-1H-pyrrole-2-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


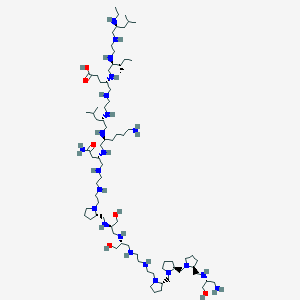
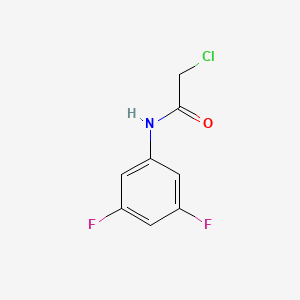
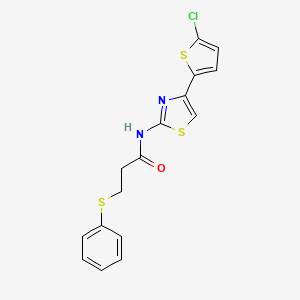
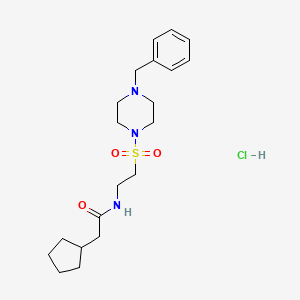
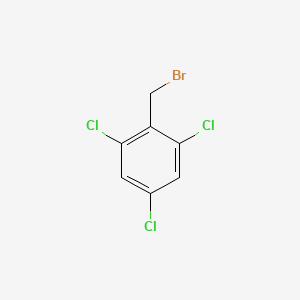
![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2388635.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2388636.png)

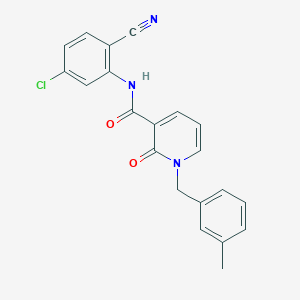
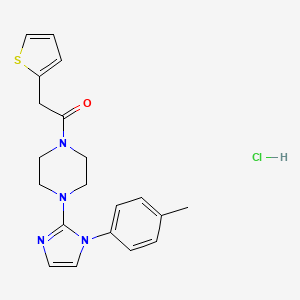

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2388649.png)
